molecular formula C9H5FN2O B1391909 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile CAS No. 1246088-46-9

3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile

Cat. No. B1391909
M. Wt: 176.15 g/mol
InChI Key: HPXMDUOFALQRHH-UHFFFAOYSA-N
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Description

“3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile” is a chemical compound. It’s a derivative of phenol, which has high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .


Synthesis Analysis

In 2018, Frączk and his team published a synthesis of 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile in two steps. The process involved a reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in NMP and potassium carbonate .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile” is complex. It contains multiple bonds, including double and triple bonds, and aromatic bonds .

Scientific Research Applications

Synthesis Techniques and Mechanisms

  • Research on the synthesis of related compounds, such as 7-azaindole via Chichibabin cyclization, illustrates complex reaction pathways involving compounds like 3-picolines. This includes understanding reaction coordinates and key intermediates in the synthesis process (Ma et al., 2008).
  • A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles, related to the compound , was achieved via gold(I)-catalyzed cyclization. This demonstrates the potential for innovative methodologies in synthesizing structurally similar compounds (Fukuhara et al., 2018).

Crystal Structure and Molecular Interactions

  • The study of the crystal structure of compounds like 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate helps in understanding the molecular interactions and hydrogen bonding patterns in fluorine-substituted compounds. This can inform the research on similar fluorinated picolinonitriles (Karthikeyan et al., 2014).

Fluorination and Its Impact on Compounds

  • The study of fluorinated compounds, such as fluoro-substituted conjugated polyindole, provides insights into the impact of fluorination on the electrochemical properties of materials. This can be extrapolated to understand how fluorination affects the properties of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile (Wang et al., 2019).

Potential Medical Imaging Applications

  • The synthesis and labeling of compounds structurally related to 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile, such as [18F]FPEB, demonstrates the potential use of fluorinated compounds in medical imaging, particularly in positron emission tomography (PET) (Liang et al., 2014).

Conformational Analysis in Drug Design

  • Research into the conformational analysis and stereochemistry of fluorinated compounds, such as 3-fluoro-4-hydroxyprolines, can inform the design and synthesis of similar fluorinated picolinonitriles in drug development (Testa et al., 2018).

Future Directions

Phenol derivatives like “3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile” have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

properties

IUPAC Name

3-fluoro-5-(3-hydroxyprop-1-ynyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O/c10-8-4-7(2-1-3-13)6-12-9(8)5-11/h4,6,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXMDUOFALQRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190490
Record name 3-Fluoro-5-(3-hydroxy-1-propyn-1-yl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile

CAS RN

1246088-46-9
Record name 3-Fluoro-5-(3-hydroxy-1-propyn-1-yl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(3-hydroxy-1-propyn-1-yl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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